2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidinone core substituted with a sulfanylidene group at position 2 and an acetamide side chain at position 3. This structure is characteristic of kinase inhibitors or protease modulators, where the heterocyclic core and sulfanylidene moiety may contribute to target binding and selectivity .
Properties
CAS No. |
688793-56-8 |
|---|---|
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.36 |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23) |
InChI Key |
JWAYVWVBHASARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: : The oxo group in the pyrido[2,3-d]pyrimidin-4-one moiety can be reduced to a hydroxyl group.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Electrophilic reagents like nitric acid or halogens (e.g., chlorine, bromine) are used.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxylated pyrido[2,3-d]pyrimidin-4-ones.
Substitution: : Introduction of nitro or halogen groups on the pyridine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures effectively targeted specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Enzyme Inhibition
Pyrido[2,3-d]pyrimidine derivatives are known to act as enzyme inhibitors, particularly against kinases and phosphodiesterases. The specific compound may inhibit certain enzymes that are critical in various signaling pathways, potentially leading to therapeutic effects in diseases such as diabetes and cardiovascular disorders .
Case Study 1: Anticancer Mechanisms
A notable study published in a peer-reviewed journal explored the anticancer mechanisms of related pyrido[2,3-d]pyrimidine derivatives. Researchers found that these compounds could downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors in tumor cells. This dual action led to enhanced apoptosis and reduced tumor growth in xenograft models .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that specific modifications to the pyrido[2,3-d]pyrimidine structure significantly increased antibacterial activity, suggesting that similar modifications could enhance the efficacy of 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide .
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in pyrimidine metabolism, leading to the disruption of nucleotide synthesis. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the acetamide side chain, heterocyclic cores, or additional functional groups. These variations influence physicochemical properties, binding affinities, and metabolic stability. Below is a detailed analysis:
Table 1: Structural and Molecular Weight Comparison
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s pyrido[2,3-d]pyrimidinone core (vs. pyrido[4,3-d]pyrimidine in Compound B or imidazo[1,2-a]pyridine in MM0333.02) offers distinct electronic properties.
Substituent Effects :
- The pyridin-2-ylmethyl group in the target compound improves aqueous solubility compared to the fluorophenyl-piperazine in ’s analog, which is more lipophilic .
- Compound B’s butynyl group increases membrane permeability but may reduce solubility, a trade-off critical for oral bioavailability .
Molecular Weight Trends :
- The target compound’s molecular weight is likely higher than Compound B (418 g/mol) due to the pyridin-2-ylmethyl group. Higher molecular weight may impact pharmacokinetics, necessitating formulation optimization .
Hydrogen Bonding and Crystal Packing
The sulfanylidene group in the target compound participates in robust hydrogen-bonding networks, as described in . This contrasts with analogs lacking sulfur-based groups (e.g., MM0333.02), which rely on weaker van der Waals interactions. Such differences influence crystal packing stability and solubility profiles .
Biological Activity
The compound 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a member of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 252.31 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit notable anticancer activity. A study evaluating similar derivatives demonstrated that they could induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds similar to the target molecule have been shown to interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to increased apoptosis rates in breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines .
- Apoptosis Induction : The activation of pro-apoptotic proteins such as Bax and p53, alongside the downregulation of anti-apoptotic proteins like Bcl-2, has been observed in treated cancer cells .
- Caspase Activation : Specific derivatives have been linked to the activation of caspase enzymes (e.g., CASP3), which play a crucial role in the apoptotic pathway .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has indicated that derivatives of pyrido[2,3-d]pyrimidines can exhibit significant activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired pyrido-pyrimidine structure. The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or other metabolic pathways critical for cancer cell proliferation.
- Receptor Interaction : It is hypothesized that this compound interacts with specific cellular receptors or transcription factors that regulate cell survival and apoptosis.
Case Studies
Several studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
